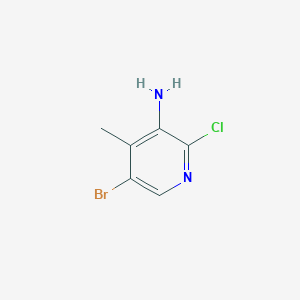

5-Bromo-2-chloro-4-methylpyridin-3-amine

カタログ番号 B177518

CAS番号:

1204231-59-3

分子量: 221.48 g/mol

InChIキー: ITPSFLLGFGUUQH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

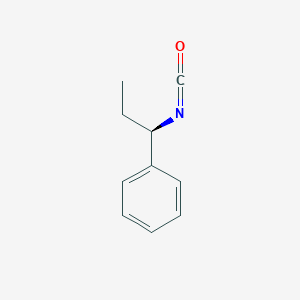

5-Bromo-2-chloro-4-methylpyridin-3-amine is a chemical compound with the molecular formula C6H6BrClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

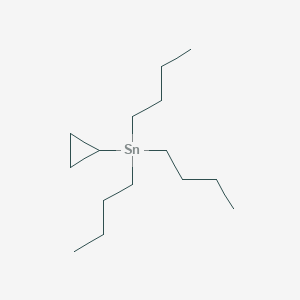

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methylpyridin-3-amine is represented by the InChI code1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 5, 2, and 4 respectively, and an amine group at position 3. Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methylpyridin-3-amine is a solid at room temperature. It has a molecular weight of 221.48 g/mol . The boiling point is approximately 316.4±37.0C at 760 mmHg .科学的研究の応用

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Suzuki Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : 5-Bromo-2-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield .

-

Chiral Dopants for Liquid Crystals

- Field : Material Science

- Application : The pyridine derivatives synthesized via Suzuki cross-coupling reactions have potential applications as chiral dopants for liquid crystals.

- Method : The method involves the synthesis of pyridine derivatives via Suzuki cross-coupling reactions.

- Results : The results of this application are not explicitly mentioned in the source.

-

Synthesis of αvβ3 Antagonist and Somatostatin sst 3 Receptor Antagonist

- Field : Medicinal Chemistry

- Application : 5-Bromo-2-methoxypyridine is used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

-

Synthesis of 2-Amino-4-Methylpyridinium 2-Hydroxybenzoate

- Field : Medicinal Chemistry

- Application : 2-Amino-4-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, has been used in the synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

-

Synthesis of 3-Bromo-2-Chloro-5-Methylpyridine

- Field : Organic Chemistry

- Application : 2-Amino-3-bromo-5-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, may be used in the synthesis of 3-bromo-2-chloro-5-methylpyridine .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

-

Synthesis of Novel Pyridine-Based Derivatives

- Field : Medicinal Chemistry

- Application : The compound is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions .

- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results : The reaction produced a series of novel pyridine derivatives in moderate to good yield .

-

Synthesis of 3-Bromo-2-Fluoro-5-Methylpyridine

- Field : Organic Chemistry

- Application : 2-Amino-3-bromo-5-methylpyridine, which can be synthesized from 5-Bromo-2-chloro-4-methylpyridin-3-amine, may be used in the synthesis of 3-bromo-2-fluoro-5-methylpyridine .

- Method : The method of application or experimental procedures are not explicitly mentioned in the source .

- Results : The results of this application are not explicitly mentioned in the source .

Safety And Hazards

特性

IUPAC Name |

5-bromo-2-chloro-4-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPSFLLGFGUUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591633 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-methylpyridin-3-amine | |

CAS RN |

1204231-59-3 |

Source

|

| Record name | 5-Bromo-2-chloro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

[5-(2-Pyridinyl)-2-Thienyl]Methanol

197899-76-6

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)